molecular formula C17H15ClN2O3S B2819097 4-((4-chlorophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine CAS No. 862736-78-5

4-((4-chlorophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine

Cat. No.: B2819097
CAS No.: 862736-78-5
M. Wt: 362.83
InChI Key: FYZGOPDQMLHKFK-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine is a complex organic compound characterized by its unique molecular structure, which includes a sulfonyl group, a methyl group, and an oxazol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Chlorophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine typically involves multiple steps, starting with the preparation of the core oxazol ring One common approach is the cyclization of appropriate precursors under acidic or basic conditions The sulfonyl group is introduced through a sulfonylation reaction, often using chlorosulfonic acid or similar reagents

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. Continuous flow chemistry and automated systems are often employed to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding sulfonyl chlorides or sulfonic acids.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with altered properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its sulfonyl group makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-((4-Chlorophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine is explored for its potential as a bioactive molecule. It may serve as a probe in studying enzyme mechanisms or as a lead compound in drug discovery.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Its unique structure may interact with biological targets, making it a candidate for drug development.

Industry: In industry, this compound can be used in the manufacture of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which 4-((4-Chlorophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine exerts its effects involves its interaction with molecular targets. The sulfonyl group can act as a leaving group, facilitating reactions with nucleophiles. The oxazol ring can participate in electrophilic substitution reactions, and the methyl group can influence the compound's overall reactivity and binding affinity.

Comparison with Similar Compounds

  • 4-((4-Chlorophenyl)sulfonyl)aniline

  • N-methyl-2-(o-tolyl)oxazole

  • 4-Chlorophenyl sulfone

Uniqueness: 4-((4-Chlorophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine stands out due to its combination of functional groups, which provides a unique reactivity profile compared to its similar compounds

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-methyl-2-(2-methylphenyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-11-5-3-4-6-14(11)15-20-17(16(19-2)23-15)24(21,22)13-9-7-12(18)8-10-13/h3-10,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZGOPDQMLHKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)NC)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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